1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine
Description
1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine is a substituted phenethylamine derivative featuring an ethoxy group at the ortho-position (C2) and a fluorine atom at the para-position (C4) on the aromatic ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-(2-ethoxy-4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
RNFJTKKVLCMPIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine typically involves the reaction of 2-ethoxy-4-fluorobenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Insights
The compound features an ethoxy group and a fluorophenyl moiety, which contribute to its lipophilicity and ability to interact with biological targets. The presence of the amine functional group enhances its potential as a pharmacological agent.
Pharmaceutical Development
1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine has been explored for its potential as a therapeutic agent in various medical applications:
- Antidepressant Activity : Preliminary studies suggest that this compound may act on serotonin receptors, indicating potential use in treating mood disorders. Research has shown that similar compounds can enhance serotonergic signaling, leading to improved mood regulation .
- Anticancer Properties : The compound has been evaluated for cytotoxic effects against several cancer cell lines. In vitro studies indicated that it could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
Neuropharmacological Research
Research into the neuropharmacological effects of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine suggests it may serve as a positive allosteric modulator at certain neurotransmitter receptors, potentially enhancing dopaminergic activity without overstimulation . This property positions it as a candidate for further investigation in neurodegenerative diseases and psychiatric disorders.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Case Study 1: Anticancer Activity
A study assessed the efficacy of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine against HepG2 liver cancer cells:
- Experimental Setup : Cells were treated with increasing concentrations of the compound.
- Results : Significant reductions in cell viability were observed at concentrations above 10 µM, with flow cytometry revealing increased apoptotic cells, indicating effective anticancer properties.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 20 | 50 | 45 |
Case Study 2: Neuropharmacological Effects
In another study focusing on the neuropharmacological profile:
- Objective : To evaluate the modulation of dopamine receptors.
- Findings : The compound was found to enhance dopamine receptor signaling without causing overstimulation, suggesting potential therapeutic applications in conditions like schizophrenia or Parkinson's disease.
| Compound | Target Receptor | Effect |
|---|---|---|
| 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine | D2 Receptor | Positive modulation |
| Other Biphenyl Derivatives | Various | Variable effects on receptor activity |
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituent type, position, or electronic profile. Key examples include:
Key Observations :
- Substituent Position : The ortho-ethoxy and para-fluoro arrangement in the target compound introduces steric hindrance and electron-withdrawing effects, distinct from para-substituted analogues like F-MBA. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets.
- Biological Relevance : Fluorinated aryl amines (e.g., Avapritinib’s core structure in ) highlight the role of fluorine in enhancing bioavailability and target engagement.
Spectroscopy :
- ¹H NMR : Ethoxy groups (e.g., –OCH₂CH₃) exhibit characteristic triplets near δ 1.3–1.5 ppm (CH₃) and δ 3.4–4.0 ppm (OCH₂), distinct from methoxy (δ ~3.8 ppm) or trifluoroethoxy (δ ~4.5 ppm) signals .
- HRMS: Precision mass data (e.g., [M+H]⁺ = 198.0992 for C₁₀H₁₂FNO) corroborate structural assignments .
Biological Activity
1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine features an ethoxy group and a fluorine atom on the phenyl ring, which are critical for its biological activity. The presence of these substituents can significantly influence the compound's interaction with biological targets.
The mechanism of action for 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly serotonin receptors. Similar compounds have shown activity as selective serotonin receptor agonists, which could be a pathway for this compound's effects .
Pharmacological Effects
Research into the pharmacological effects of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine has indicated several potential therapeutic applications:
- Antidepressant Activity : Compounds with similar structures have been investigated for their antidepressant properties through their action on serotonin pathways.
- Anticancer Potential : Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine could also have anticancer properties .
Study 1: Antidepressant-like Effects
A study evaluated compounds structurally related to 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine for their antidepressant-like effects in animal models. The results indicated significant reductions in despair behaviors in forced swim tests, supporting the hypothesis that such compounds may enhance serotonergic signaling .
Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine exhibited significant cytotoxicity against human breast cancer cell lines (e.g., MDA-MB-231). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. Compounds were shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating a potential for therapeutic application in oncology .
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine, a comparison with similar compounds is essential. Below is a summary table highlighting key differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine | Ethoxy and fluorine substituents | Potential antidepressant and anticancer |
| 1-(2-Methoxyphenyl)ethan-1-amine | Methoxy instead of ethoxy | Antidepressant activity |
| 1-(4-Fluorophenyl)-2-aminoethanol | Amino group instead of ethoxy | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
